molecular formula C5H9NS B2658233 2-(Ethylsulfanyl)propanenitrile CAS No. 36705-63-2

2-(Ethylsulfanyl)propanenitrile

Cat. No. B2658233
CAS RN: 36705-63-2
M. Wt: 115.19
InChI Key: VVOIVFPLDQYDNZ-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)propanenitrile, also known as 1-cyano-2-(ethylthio)propane, is an organic compound. It has a molecular formula of C5H9NS and a molecular weight of 115.19 . This compound has been the subject of research in various fields due to its interesting physical and chemical properties.


Molecular Structure Analysis

The molecular structure of 2-(Ethylsulfanyl)propanenitrile consists of 5 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom . The InChI key for this compound is VVOIVFPLDQYDNZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(Ethylsulfanyl)propanenitrile is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, density, and solubility are not provided in the available resources .

Scientific Research Applications

Coenzyme M Analogues and Methanogenic Inhibition

  • Methanogenesis and Coenzyme M Analogues : A study investigated the synthesis of 2-(methylthio)ethanesulfonate analogues, including those with ethyl groups, and their activity in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. These analogues were tested for their potential as substrates and inhibitors in methanogenesis, indicating a broader application of ethyl-substituted compounds in studying microbial methane production processes (Gunsalus, Romesser, & Wolfe, 1978).

Catalysis and Chemical Synthesis

  • Oxidative Dehydrogenation Catalysts : Research on boron nitride catalysts for the selective oxidative dehydrogenation of propane to propene highlights the use of specific compounds in catalysis. This study demonstrates the potential of certain materials, including those with ethyl groups, to act as catalysts in chemical synthesis, offering insights into the design of more efficient and selective catalysts (Grant et al., 2016).

Drug Metabolism and Biocatalysis

  • Biocatalysis in Drug Metabolism : The application of biocatalysis to drug metabolism was explored through the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This research points to the utility of ethyl-substituted compounds in generating specific metabolites, aiding in the structural characterization and understanding of drug metabolism pathways (Zmijewski et al., 2006).

Environmental Remediation and Methane Inhibition

  • Methane Production Inhibition : A study on the effects of methanogenic inhibitors on methane production and abundances of methanogens and cellulolytic bacteria in in vitro ruminal cultures showcased the potential of specific inhibitors, including ethyl-substituted compounds, to modulate methane production. This research is relevant for environmental science, particularly in efforts to mitigate methane emissions from ruminants (Zhou, Meng, & Yu, 2011).

Safety And Hazards

The safety information for 2-(Ethylsulfanyl)propanenitrile indicates that it has several hazard statements including H227, H302, H312, H315, H319, H332, and H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

2-ethylsulfanylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-3-7-5(2)4-6/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOIVFPLDQYDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylsulfanyl)propanenitrile

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